(E)-Methyl 2-acetyloct-2-enoate
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Overview
Description
(E)-Methyl 2-acetyloct-2-enoate is an organic compound with the molecular formula C11H18O3. It is a member of the enolate family, characterized by the presence of a double bond and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-acetyloct-2-enoate typically involves the reaction of an appropriate aldehyde or ketone with a methyl ester in the presence of a base. One common method is the Claisen condensation, where an ester reacts with a ketone to form a β-keto ester. The reaction conditions often include the use of a strong base such as sodium ethoxide or sodium hydride in an anhydrous solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the product typically involves distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 2-acetyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.
Scientific Research Applications
(E)-Methyl 2-acetyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl 2-acetyloct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The double bond in the enolate structure allows for conjugation and resonance stabilization, making the compound reactive in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetyloctanoate: Similar structure but lacks the double bond.
Ethyl 2-acetyloct-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-acetylhex-2-enoate: Similar structure with a shorter carbon chain.
Uniqueness
(E)-Methyl 2-acetyloct-2-enoate is unique due to its specific combination of a double bond and an ester group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
228114-02-1 |
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Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl (E)-2-acetyloct-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h8H,4-7H2,1-3H3/b10-8+ |
InChI Key |
VNYSSRPQCBDQDJ-CSKARUKUSA-N |
Isomeric SMILES |
CCCCC/C=C(\C(=O)C)/C(=O)OC |
Canonical SMILES |
CCCCCC=C(C(=O)C)C(=O)OC |
Origin of Product |
United States |
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